

Navigating the Safety Profile of Aliphatic Diamines: A Technical Guide to Hexanediamine Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexane-1,3-diamine*

Cat. No.: *B14751582*

[Get Quote](#)

An In-depth Examination of the Material Safety Data Sheets for 1,3-Pentanediamine and 1,6-Hexanediamine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical safety is paramount. This technical guide addresses the material safety data for "**Hexane-1,3-diamine**." It is important to note that "**Hexane-1,3-diamine**" is not a standard chemical name. Based on common nomenclature and commercially available compounds, this query most likely refers to a diamine with a similar carbon backbone, such as 1,3-Pentanediamine (also known as 1,3-Diaminopentane) or the more common 1,6-Hexanediamine. This guide provides a detailed overview of the safety data for both of these compounds to ensure comprehensive coverage for laboratory and development professionals.

Section 1: Chemical Identification and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key identifiers and properties for 1,3-Pentanediamine and 1,6-Hexanediamine.

Table 1: Physical and Chemical Properties of 1,3-Pentanediamine

Property	Value
CAS Number	589-37-7 [1] [2] [3]
Molecular Formula	C5H14N2 [2]
Molecular Weight	102.18 g/mol [1] [2]
Appearance	Colorless to almost colorless clear liquid
Boiling Point	164 °C [1]
Melting Point	-121 °C [1]
Flash Point	59 °C (138.2 °F) - closed cup [1]
Density	0.855 g/mL at 25 °C [1]
Refractive Index	n20/D 1.452 [1]
Synonyms	1,3-Diaminopentane [2] , 1,3-Pantanediamine [1] [2]

Table 2: Physical and Chemical Properties of 1,6-Hexanediamine

Property	Value
CAS Number	124-09-4 [4]
Molecular Formula	C6H16N2 [4]
Molecular Weight	116.21 g/mol [4]
Appearance	Solid [4]
Boiling Point	204°C (399.2°F) [4]
Melting Point	42°C (107.6°F) [4]
Flash Point	81.1°C (178°F) - closed cup [4]
Specific Gravity	0.8477 (Water = 1) [4]
Vapor Density	4 (Air = 1) [4]
Auto-ignition Temperature	285°C (545°F) [4]
Flammable Limits	LEL: 0.7%, UEL: 6.3% [4]
Synonyms	Hexamethylenediamine [4] , 1,6-Diaminohexane [5]

Section 2: Hazard Identification and Classification

Both 1,3-Pentanediamine and 1,6-Hexanediamine are classified as hazardous substances. The GHS classification highlights their potential to cause harm to health and the environment.

Table 3: GHS Hazard Classification

Hazard Class	1,3-Pentanediamine	1,6-Hexanediamine
Flammable Liquids	Category 3[1]	Not a liquid at STP, but combustible[4]
Acute Toxicity, Oral	Not Classified	Category 4[5]
Acute Toxicity, Dermal	Not Classified	Category 4[5]
Skin Corrosion/Irritation	Category 1B[1]	Category 1B[5]
Serious Eye Damage/Irritation	Category 1	Category 1[5]
Specific target organ toxicity	Not Classified	Category 3 (Respiratory system)[5]
Aquatic Hazard (Acute)	Not Classified	Category 3[5]

Hazard Statements:

- 1,3-Pentanediamine: H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage.
- 1,6-Hexanediamine: H302 + H312: Harmful if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H402: Harmful to aquatic life.[5]

Section 3: Toxicological Information

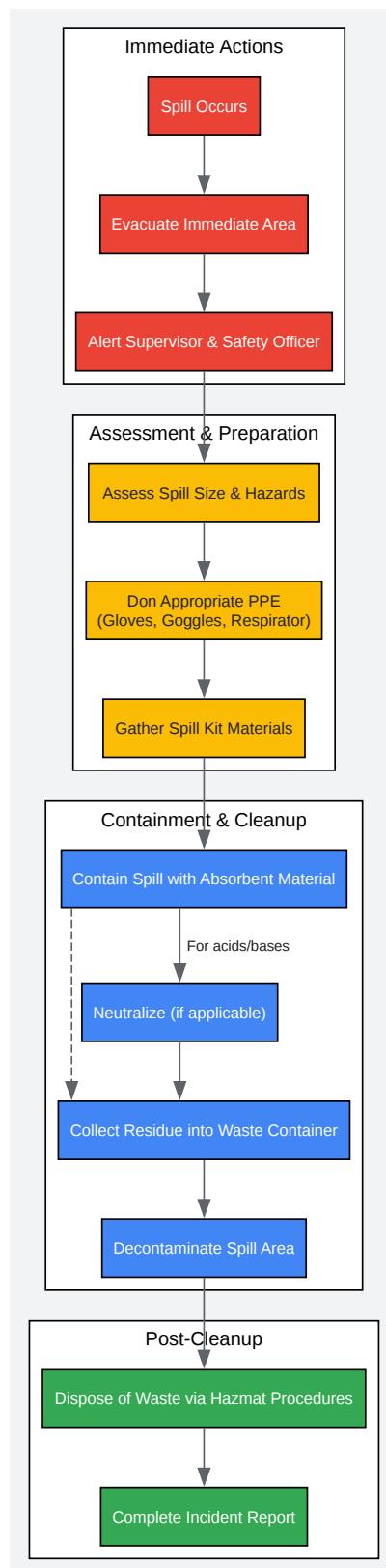
Toxicological data provides crucial information on the potential health effects of exposure.

Table 4: Toxicological Data

Parameter	1,3-Pentanediamine	1,6-Hexanediamine
Acute Oral Toxicity (LD50)	Approximate lethal-dose (rat) 1,000 mg/kg[3]	750 mg/kg [Rat][4]
Acute Dermal Toxicity (LD50)	No data available	1110 mg/kg [Rabbit][4]
Acute Inhalation Toxicity (LC50)	Approximate lethal-concentration (rat) = 4,300 mg/m ³ /4hr[3]	No data available
Skin Sensitization	May cause skin sensitization[3]	Hazardous in case of skin contact (sensitizer)[4]
Chronic Effects	No data available	The substance is toxic to blood, kidneys, lungs, liver[4]

Section 4: Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols. While the source Safety Data Sheets do not provide exhaustive experimental details, they are based on internationally recognized methods.


Determination of Acute Oral Toxicity (LD50): This is typically determined using a protocol similar to the OECD Guideline for the Testing of Chemicals, Section 4, No. 423: Acute Oral Toxicity - Acute Toxic Class Method. The procedure involves the administration of the test substance to a group of fasted animals in a stepwise manner. The number of animal deaths at a particular dose level is observed to determine the dose that causes lethality in 50% of the test population.

Determination of Skin Corrosion/Irritation: This is generally assessed following protocols such as the OECD Guideline for the Testing of Chemicals, Section 4, No. 404: Acute Dermal Irritation/Corrosion. The test substance is applied to a small area of the skin of an animal, and the degree of irritation or corrosion is observed and scored over a period of time.

Section 5: Emergency Response and Handling

Given the hazardous nature of these compounds, proper handling and emergency preparedness are critical. The following workflow outlines a general procedure for responding

to a spill.

[Click to download full resolution via product page](#)

Caption: Emergency spill response workflow for corrosive and flammable amines.

Section 6: Personal Protective Equipment (PPE) and Safe Handling

To minimize exposure and ensure safety, the following personal protective equipment should be used when handling these diamines:

- Eye Protection: Chemical splash goggles and a face shield.[\[1\]](#)
- Skin Protection: Wear protective gloves and clothing to prevent skin contact. A flame-retardant antistatic protective clothing is recommended for 1,6-Hexanediamine.
- Respiratory Protection: Use a NIOSH/MSHA approved respirator, such as a type ABEK (EN14387) respirator filter, especially when working in poorly ventilated areas or when dusts/vapors are generated.[\[1\]](#)

Safe Handling Practices:

- Work in a well-ventilated area, preferably under a chemical fume hood.[\[6\]](#)
- Keep containers tightly closed when not in use.
- Ground and bond containers and receiving equipment to prevent static discharge.
- Use only non-sparking tools.
- Avoid contact with skin, eyes, and clothing.[\[7\]](#)
- Do not eat, drink, or smoke in areas where chemicals are handled.[\[8\]](#)

This technical guide provides a summary of the available safety data for 1,3-Pentanediamine and 1,6-Hexanediamine. It is essential for all laboratory personnel to read and understand the full Safety Data Sheet for any chemical before use and to adhere to all institutional safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dytek® EP 二胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 1,3-Pentanediamine - Hazardous Agents | Haz-Map [haz-map.com]
- 4. southwest.tn.edu [southwest.tn.edu]
- 5. westliberty.edu [westliberty.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn isotopes.com [cdn isotopes.com]
- To cite this document: BenchChem. [Navigating the Safety Profile of Aliphatic Diamines: A Technical Guide to Hexanediamine Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14751582#material-safety-data-sheet-for-hexane-1-3-diamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com